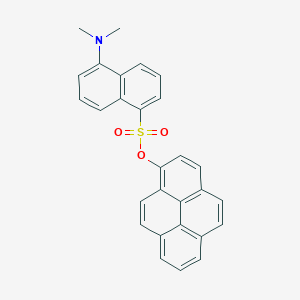![molecular formula C23H21Cl B12604615 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene CAS No. 649556-21-8](/img/structure/B12604615.png)
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene is an organic compound with a complex structure It is characterized by the presence of a chlorine atom attached to a benzene ring, which is further substituted with a 4-(4-methylphenyl)-1-phenylbut-1-en-1-yl group
Métodos De Preparación
The synthesis of 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butenyl intermediate: This involves the reaction of 4-methylbenzaldehyde with phenylacetylene under basic conditions to form the corresponding butenyl intermediate.
Chlorination: The butenyl intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Coupling reaction: The chlorinated intermediate is then coupled with a benzene ring through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction reactions: The double bond in the butenyl group can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding saturated compound.
Aplicaciones Científicas De Investigación
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene involves its interaction with molecular targets through various pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways involved: It can modulate signaling pathways, leading to alterations in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[4-(4-methylphenyl)phenyl]benzene: Lacks the butenyl group, resulting in different chemical properties and reactivity.
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbutane]benzene: The absence of the double bond in the butenyl group affects its reactivity in reduction reactions.
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-yn-1-yl]benzene: The presence of a triple bond instead of a double bond alters its chemical behavior in reactions such as hydrogenation.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propiedades
Número CAS |
649556-21-8 |
|---|---|
Fórmula molecular |
C23H21Cl |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
1-chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C23H21Cl/c1-18-10-12-19(13-11-18)6-5-9-23(20-7-3-2-4-8-20)21-14-16-22(24)17-15-21/h2-4,7-17H,5-6H2,1H3 |
Clave InChI |
HGGGTQYNXMHADY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)
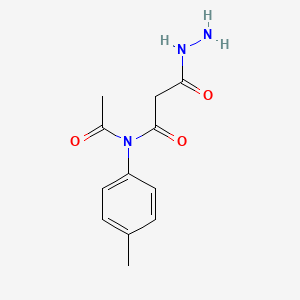
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
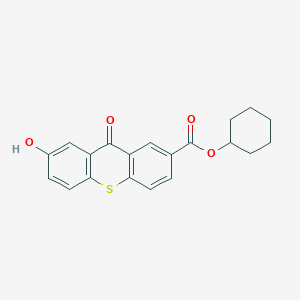
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)
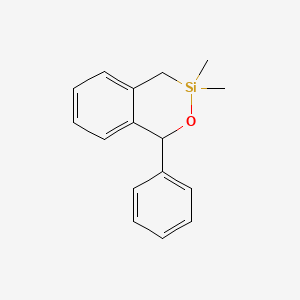
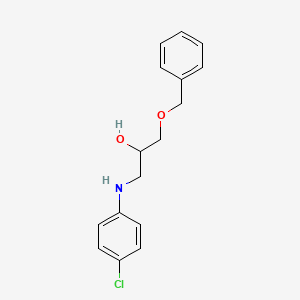
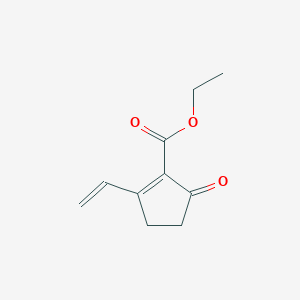

![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
